N-Methylphenethylamine hydrochloride

Catalog No.
S581368
CAS No.
4104-43-2
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylphenethylamine hydrochloride

CAS Number

4104-43-2

Product Name

N-Methylphenethylamine hydrochloride

IUPAC Name

N-methyl-2-phenylethanamine;hydrochloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H

InChI Key

WIBADEXUNPVVIP-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-methyl-2-phenylethanamine, N-methyl-beta-phenethylamine, N-methylphenethylamine, N-methylphenethylamine hydrochloride, N-methylphenethylamine sodium, N-methylphenethylamine, conjugate acid, N-methylphenylethylamine

Canonical SMILES

CNCCC1=CC=CC=C1.Cl

The exact mass of the compound Phenethylamine, N-methyl-, hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methylphenethylamine hydrochloride (NMPEA HCl) is a highly stable, water-soluble secondary amine salt utilized extensively as a precision synthetic precursor and a neuropharmacological reference standard [1]. Unlike its free base counterpart, which is a volatile and oxygen-sensitive liquid, the hydrochloride salt presents as a crystalline solid that ensures exact gravimetric handling and an extended shelf life . In industrial and laboratory procurement, this specific salt form is prioritized for its high solubility in physiological buffers and its defined secondary amine reactivity, which is critical for controlled downstream alkylation, acylation workflows, and reproducible biological assay formulation .

Substituting NMPEA HCl with either its free base or an unmethylated primary amine analog (such as Phenethylamine hydrochloride, PEA HCl) introduces severe process liabilities [1]. The free base of NMPEA is prone to rapid oxidation and carbon dioxide absorption, forming carbamates that degrade assay reproducibility and require specialized inert storage environments . Furthermore, substituting with a primary amine like PEA HCl fundamentally alters synthetic reactivity; primary amines are highly susceptible to over-alkylation, yielding complex, difficult-to-separate mixtures of secondary, tertiary, and quaternary amines [2]. Procuring the exact secondary amine hydrochloride salt eliminates these purification bottlenecks and ensures stoichiometric precision.

Solid-State Stability and Handling Efficiency

The physical state of an amine precursor dictates its handling requirements and storage longevity. NMPEA HCl is a stable crystalline solid with a melting point of 161–162 °C, allowing for standard ambient weighing and long-term storage without degradation [1]. In stark contrast, the NMPEA free base is a volatile liquid at room temperature that rapidly degrades upon exposure to atmospheric oxygen and moisture [2]. This phase difference eliminates the need for inert gas glovebox handling and prevents concentration drift during stock solution preparation.

Evidence DimensionPhysical state and thermal stability
Target Compound DataCrystalline solid, MP 161–162 °C
Comparator Or BaselineVolatile liquid (NMPEA Free base)
Quantified DifferencePhase transition enabling ambient gravimetric handling
ConditionsStandard laboratory temperature and pressure

Procuring the solid hydrochloride salt ensures exact molar dosing and eliminates the degradation risks and specialized handling costs associated with liquid free bases.

Aqueous Formulation and Assay Compatibility

For biological and analytical applications, precursor solubility in aqueous media is critical. NMPEA HCl demonstrates excellent aqueous solubility, readily dissolving at concentrations of 10 mg/mL in phosphate-buffered saline (pH 7.2) and up to 30 mg/mL in polar organic solvents like ethanol and DMSO . The free base form, however, is highly lipophilic and only slightly soluble in water, often requiring aggressive pH adjustments or high concentrations of cytotoxic co-solvents to achieve workable assay concentrations [1].

Evidence DimensionAqueous buffer solubility
Target Compound Data≥10 mg/mL in PBS (pH 7.2)
Comparator Or Baseline<1 mg/mL (Slightly soluble) for free base
Quantified Difference>10-fold increase in physiological buffer solubility
ConditionsPBS buffer at pH 7.2, 25 °C

High aqueous solubility allows for direct integration into in vitro assays and liquid formulations without introducing solvent-induced artifacts or precipitation.

Chemoselectivity in Alkylation Workflows

In pharmaceutical library synthesis, the degree of amine substitution strictly governs downstream yields. As a secondary amine, NMPEA HCl undergoes controlled mono-alkylation or mono-acylation to yield a single, predictable tertiary amine or amide product [1]. If a buyer substitutes this with the primary amine benchmark, Phenethylamine hydrochloride (PEA HCl), the synthesis suffers from uncontrolled over-alkylation, generating a statistical mixture of secondary, tertiary, and quaternary ammonium salts [2]. This chemoselectivity directly dictates process efficiency and scalability.

Evidence DimensionAlkylation product distribution
Target Compound DataSingle tertiary amine product (High chemoselectivity)
Comparator Or BaselineMixed secondary/tertiary/quaternary products (PEA HCl)
Quantified DifferenceElimination of over-alkylation byproducts
ConditionsStandard reductive amination or alkyl halide substitution

Using the secondary amine precursor drastically reduces chromatographic purification costs and maximizes the yield of the target active pharmaceutical ingredient.

Receptor Specificity for Pharmacological Benchmarking

When utilized as a neuropharmacological reference standard, the exact methylation state of the amine is critical for receptor binding profiles. NMPEA HCl demonstrates a specific half-maximal effective concentration (EC50) of approximately 150 nM at the human trace amine-associated receptor 1 (hTAAR1) [1]. In contrast, the unmethylated primary amine, PEA, exhibits an EC50 of approximately 15 nM [2]. This 10-fold quantitative difference in potency makes NMPEA HCl an indispensable, distinct comparator for mapping structure-activity relationships (SAR) in novel antipsychotic and neuromodulator drug discovery.

Evidence DimensionhTAAR1 Agonist Potency (EC50)
Target Compound Data~150 nM (NMPEA HCl)
Comparator Or Baseline~15 nM (PEA)
Quantified Difference10-fold reduction in receptor activation potency
ConditionsIn vitro human TAAR1 cAMP functional assay

Procuring the exact N-methylated standard is mandatory for accurately calibrating SAR models and differentiating receptor specificities in drug development.

Precursor for Complex Tertiary Amine Synthesis

Due to its defined secondary amine structure and solid-state stability, NMPEA HCl is the optimal starting material for synthesizing complex tertiary amines and amides via reductive amination or direct alkylation [1]. It is heavily procured by contract research organizations (CROs) to avoid the over-alkylation purification bottlenecks associated with primary amine precursors.

Analytical Standard for Forensic and Toxicological LC-MS/MS

NMPEA HCl serves as a critical, highly soluble calibration standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Its precise crystalline nature allows for the creation of highly accurate stock solutions used to quantify trace amines and differentiate endogenous metabolites from illicit amphetamine isomers in biological matrices.

Reference Ligand in TAAR1 and MAO-B Assays

In neuropharmacological screening, NMPEA HCl is procured as a specific reference ligand to benchmark trace amine-associated receptor 1 (TAAR1) activation and monoamine oxidase B (MAO-B) metabolism [3]. Its distinct binding affinity, compared to unmethylated phenethylamine, is essential for validating the selectivity of novel psychiatric drug candidates.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

171.0814771 Da

Monoisotopic Mass

171.0814771 Da

Heavy Atom Count

11

UNII

K5T46442PR

Related CAS

589-08-2 (Parent)

Other CAS

4104-43-2

Dates

Last modified: 08-15-2023

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